4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a synthetic compound known for its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a chromenone core. It has been studied for its interactions with various biological targets, particularly in the context of neurological and cardiovascular disorders .
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can influence the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. The interaction of the compound with α1-ARs can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have significant effects on the physiological functions associated with these tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the reaction of 2-methoxyphenylpiperazine with a suitable chromenone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The piperazine and chromenone moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the piperazine or chromenone rings .
Scientific Research Applications
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of piperazine and chromenone derivatives.
Biology: The compound is investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications in treating neurological and cardiovascular disorders due to its interaction with adrenergic receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials or pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative with applications in treating benign prostatic hyperplasia.
Urapidil: Used for managing hypertension, also an arylpiperazine.
Uniqueness
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromenone core, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-19-18(14-23(26)28-22(19)13-17(16)2)15-24-8-10-25(11-9-24)20-6-4-5-7-21(20)27-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFKHRBFGPEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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